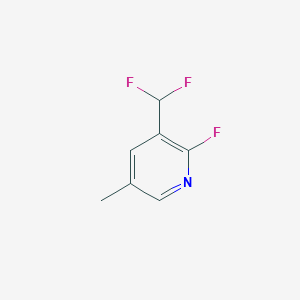

2-Fluoro-3-(difluoromethyl)-5-methylpyridine

Description

Properties

IUPAC Name |

3-(difluoromethyl)-2-fluoro-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJADOPXOMSABOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent is used to replace a hydrogen atom on the pyridine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive and toxic fluorinating agents. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(difluoromethyl)-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor for fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine rings .

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds, including 2-fluoro-3-(difluoromethyl)-5-methylpyridine, are known for their significant biological activities. Research indicates that this compound may exhibit:

- Antimicrobial Activity: Studies have shown that fluorinated pyridines can effectively inhibit the growth of various bacterial strains. For instance, minimum inhibitory concentrations (MICs) for related compounds ranged from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting its potential as an anticancer agent.

Agrochemicals

The unique properties of this compound make it suitable for use in agrochemical formulations. Its ability to interact with biological systems can lead to the development of effective pesticides or herbicides. Fluorinated compounds are often more stable and lipophilic, enhancing their efficacy in agricultural applications.

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of various fluorinated pyridines, including this compound.

- Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.

- MICs ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Anticancer Activity Assessment

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability.

- Flow cytometry analysis revealed an increase in apoptotic cells, particularly in breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison :

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

- Substituents: Fluorine (position 2), methylthio (-SCH₃, position 5).

- The methylthio group is less electron-withdrawing than difluoromethyl, reducing overall polarity but increasing lipophilicity .

2-Chloro-5-fluoro-3-methylpyridine

- Substituents: Chlorine (position 2), fluorine (position 5), methyl (position 3).

- Chlorine’s strong electron-withdrawing effect increases reactivity compared to fluorine, but its larger size may hinder binding in biological targets .

2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine Substituents: Fluorine (position 2), chlorine (position 3), trifluoromethyl (-CF₃, position 5).

Electronic and Physicochemical Properties :

| Compound | Substituents (Positions) | logP (Predicted) | Key Properties |

|---|---|---|---|

| Target Compound | 2-F, 3-CF₂H, 5-CH₃ | ~2.1 | Moderate lipophilicity, balanced stability |

| 2-Fluoro-5-(methylthio)pyridine | 2-F, 5-SCH₃ | ~2.5 | Higher lipophilicity, reduced polarity |

| 2-Chloro-5-fluoro-3-methylpyridine | 2-Cl, 5-F, 3-CH₃ | ~1.8 | Increased reactivity, steric hindrance |

| 2-Fluoro-3-chloro-5-CF₃-pyridine | 2-F, 3-Cl, 5-CF₃ | ~3.0 | High lipophilicity, low solubility |

Metabolic Stability and Toxicity

- Chloro-substituted analogs (e.g., 2-Chloro-5-fluoro-3-methylpyridine) may generate reactive intermediates, increasing hepatotoxicity risks .

Biological Activity

2-Fluoro-3-(difluoromethyl)-5-methylpyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes a fluorine atom at the 2-position, a difluoromethyl group at the 3-position, and a methyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

The presence of fluorine and difluoromethyl groups enhances the reactivity and lipophilicity of this compound, making it an interesting candidate for various biological applications. The molecular formula for this compound is CHFN, with a molecular weight of approximately 165.13 g/mol.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. The biological activity can be attributed to the compound's ability to interact with specific molecular targets in biological systems.

Antimicrobial Activity

Studies have shown that fluorinated pyridines can exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been found effective against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Fluorinated compounds such as this compound have also been investigated for their anticancer potential. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of proliferation and promotion of cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes: The difluoromethyl group may enhance binding affinity to specific enzymes or receptors.

- Induction of Reactive Oxygen Species (ROS): Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Alteration of Gene Expression: Some studies suggest that these compounds can modulate gene expression related to apoptosis and cell survival.

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity of various fluorinated pyridines, including this compound.

- Results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

-

Anticancer Activity Assessment:

- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability.

- Flow cytometry analysis revealed an increase in apoptotic cells, particularly in breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluoro-5-methylpyridine | Fluorine at position 2 and methyl at position 5 | Lacks difluoromethyl group |

| 3-Fluoro-2-methylpyridine | Fluorine at position 3 and methyl at position 2 | Different substitution pattern |

| 2-Fluoro-4-(trifluoromethyl)pyridine | Fluorine at position 2 and trifluoromethyl at position 4 | Trifluoromethyl group increases lipophilicity |

| 3-Difluoromethyl-5-methylpyridine | Difluoromethyl at position 3 and methyl at position 5 | Lacks fluorine at position 2 |

This table highlights how the specific arrangement of functional groups in this compound imparts distinct chemical properties and biological activities compared to its analogs.

Q & A

Q. What are the established synthetic routes for 2-fluoro-3-(difluoromethyl)-5-methylpyridine, and what key intermediates are involved?

A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives: (1) halogenation of the pyridine core, (2) regioselective fluorination using fluorinating agents like DAST or Deoxo-Fluor, and (3) functionalization of the methyl group via cross-coupling or oxidation. Metalation strategies (e.g., lithium-halogen exchange) are critical for introducing substituents at specific positions .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

X-ray crystallography is the gold standard for confirming substituent positions and bond angles, as demonstrated for related fluoropyridines . Complementary methods include NMR to resolve fluorine environments, - coupling analysis for proximity studies, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How do fluorine substituents influence the compound's physicochemical properties?

Fluorine atoms reduce basicity via electron-withdrawing effects, enhancing metabolic stability and bioavailability. The difluoromethyl group (-CFH) introduces polarity and conformational rigidity, affecting binding interactions in biological systems .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a precursor for neuroactive agents (e.g., metabotropic glutamate receptor modulators) and enzyme inhibitors. Derivatives with carboxamide groups have shown activity in kinase inhibition studies .

Q. What challenges arise during regioselective functionalization of this pyridine derivative?

Competing reactivity at positions 2, 3, and 5 complicates selective substitution. Directed ortho-metalation (DoM) strategies using blocking groups or directing auxiliaries (e.g., azetidine) improve regiocontrol .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent hydrolysis of fluorinated groups. Moisture and light accelerate degradation .

Advanced Research Questions

Q. How do stereoelectronic effects of the difluoromethyl group impact molecular docking studies?

The -CFH group alters electron density distribution, which can be modeled using Cambridge Structural Database (CSD) parameters. Its gauche effect influences binding conformations, requiring DFT calculations to predict optimal docking poses .

Q. What is the mechanistic rationale for using this compound in enzyme inhibition assays?

Derivatives like 2-(difluoromethyl)pyridine-3-carboxamide act as competitive inhibitors by mimicking transition states. Fluorine’s electronegativity disrupts hydrogen-bond networks in active sites, as validated via X-ray co-crystallography .

Q. How can computational modeling resolve discrepancies between NMR coupling constants and crystallographic data?

Dynamic effects (e.g., ring puckering) observed in solution-phase NMR may conflict with solid-state X-ray structures. Molecular dynamics simulations can reconcile these differences by accounting for torsional flexibility .

Q. What strategies mitigate byproduct formation during halogenation steps?

Optimizing reaction stoichiometry (e.g., NBS vs. NCS for bromination/chlorination) and temperature control minimizes dihalogenated byproducts. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. How do structural modifications at the 5-methyl position affect biological activity?

Introducing electron-withdrawing groups (e.g., -CN) at this position enhances binding affinity in kinase assays, while bulkier substituents reduce membrane permeability. Structure-activity relationship (SAR) studies using isosteric replacements are recommended .

Q. What isotopic labeling methods are suitable for metabolic studies?

-radiolabeling via nucleophilic aromatic substitution tracks metabolic pathways. Deuterated analogs (-CD) assist in mass spectrometry-based metabolite identification .

Q. How does polymorphism affect the compound’s crystallographic and spectroscopic properties?

Polymorphic forms (e.g., monoclinic vs. orthorhombic) alter melting points and NMR chemical shifts. Differential scanning calorimetry (DSC) and variable-temperature XRD are used to characterize phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.